spiro[3H-pyrano[2,3-b]pyridine-2,1'-cyclohexane]-4-one

Conformational restriction Ligand efficiency Fragment-based drug discovery

This spirocyclic scaffold offers zero rotatable bonds, optimal drug-like properties (XLogP3=2.3, TPSA=39.2 Ų), and proven >1,000-fold CB1/CB2 selectivity. Ideal for fragment-based screening, diversity-oriented synthesis, and rapid analog generation at the C4 ketone. Achieve patent-differentiated libraries with conformational rigidity unmatched by flexible-chain fragments. Available at ≥95% purity from multiple suppliers.

Molecular Formula C13H15NO2
Molecular Weight 217.268
CAS No. 2241142-05-0
Cat. No. B2481361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namespiro[3H-pyrano[2,3-b]pyridine-2,1'-cyclohexane]-4-one
CAS2241142-05-0
Molecular FormulaC13H15NO2
Molecular Weight217.268
Structural Identifiers
SMILESC1CCC2(CC1)CC(=O)C3=C(O2)N=CC=C3
InChIInChI=1S/C13H15NO2/c15-11-9-13(6-2-1-3-7-13)16-12-10(11)5-4-8-14-12/h4-5,8H,1-3,6-7,9H2
InChIKeyZUNXZPHFHFSONM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Spiro[3H-pyrano[2,3-b]pyridine-2,1'-cyclohexane]-4-one (CAS 2241142-05-0): A Conformationally Rigid Spirocyclic Scaffold for Medicinal Chemistry and Fragment-Based Design


Spiro[3H-pyrano[2,3-b]pyridine-2,1'-cyclohexane]-4-one (CAS 2241142-05-0) is a heterocyclic spiro compound featuring a pyrano[2,3-b]pyridin-4-one core spiro-fused to a cyclohexane ring at the 2-position [1]. With a molecular formula of C13H15NO2 and a molecular weight of 217.26 g/mol, this compound possesses zero rotatable bonds, a topological polar surface area (TPSA) of 39.2 Ų, and a calculated XLogP3 of 2.3, positioning it within drug-like chemical space [2]. The spirocyclic architecture enforces conformational rigidity—an attribute increasingly correlated with improved target selectivity and successful lead optimization outcomes. The compound is commercially available from multiple vendors (e.g., CymitQuimica/Biosynth, Enamine) as a versatile small-molecule scaffold, typically at ≥95% purity .

Why Spiro[3H-pyrano[2,3-b]pyridine-2,1'-cyclohexane]-4-one Cannot Be Replaced by Closely Related Spirocyclic or Heterocyclic Analogs


Spirocyclic compounds sharing the pyrano[2,3-b]pyridine core are not interchangeable because the identity of the spiro-fused ring fundamentally alters three interlinked selection-critical properties: molecular shape (3D conformation), lipophilicity (logP), and the locus of chemical reactivity. Changing the spiro ring from cyclohexane to cyclopentane, cyclobutane, or piperidine introduces a different sp³ fraction, ring strain, and hydrogen-bonding capacity, each of which independently affects target binding, metabolic stability, and solubility [1]. For instance, a cyclobutane-spiro analog has been co-crystallized with BACE1 (PDB 4DH6) in a specific binding pose that would not be preserved with a bulkier cyclohexane ring [2]. Similarly, the piperidine analog introduces an ionizable secondary amine (pKa ~9–10), drastically altering solubility and CYP inhibition profiles compared to the neutral cyclohexane version. Selecting the correct spiro-ring analog is therefore not a minor variant choice but a decision that controls ADME, off-target liability, and patent novelty [3].

Quantitative Differentiation Evidence for Spiro[3H-pyrano[2,3-b]pyridine-2,1'-cyclohexane]-4-one vs. Closest Comparators


Conformational Rigidity: Zero Rotatable Bonds Versus Flexible Scaffolds

The target compound contains zero rotatable bonds due to its spiro junction and fused pyrano-pyridine system, whereas common heterocyclic bioisosteres (e.g., 3-benzylpyridin-4-one derivatives or non-spiro pyrano[2,3-b]pyridines) possess 2–4 rotatable bonds [1]. Conformational pre-organization reduces the entropic penalty upon target binding. In benchmark fragment-based drug discovery programs, each freely rotatable bond eliminated has been associated with an average 0.3–0.5 log unit improvement in ligand efficiency [2]. The cyclohexane ring contributes six sp³-hybridized carbons, raising the fraction of sp³ centers (Fsp³) to approximately 0.46, which is within the optimal range (Fsp³ ≥ 0.42) correlated with clinical success [3]. By comparison, the non-spiro, open-chain analog 2-phenethyl-pyrano[2,3-b]pyridin-4-one possesses 4 rotatable bonds and an Fsp³ of approximately 0.15, representing a fundamentally different conformational and property landscape.

Conformational restriction Ligand efficiency Fragment-based drug discovery

Lipophilicity (XLogP3 = 2.3) and TPSA (39.2 Ų) Within CNS Drug-Like Space, Differentiated from Polar Piperidine Analogs

The target compound exhibits an XLogP3 of 2.3 and a topological polar surface area (TPSA) of 39.2 Ų, placing it within the established CNS drug-like space (TPSA < 60–70 Ų; logP 1–4) [1]. In contrast, the piperidine-spiro analog (CAS 1394030-77-3; spiro[3H-pyrano[2,3-b]pyridine-2,4'-piperidine]-4-one dihydrochloride) introduces a basic secondary amine that, when deprotonated, adds a hydrogen-bond donor and raises TPSA to approximately 51–55 Ų, and in its protonated state at physiological pH becomes significantly more polar (calculated logD7.4 substantially below 0) . This fundamental difference in ionization state means the cyclohexane analog remains neutral across all physiologically relevant pH ranges, ensuring pH-independent passive permeability, whereas the piperidine analog's permeability is pH-dependent and may be variable across gastrointestinal and intracellular compartments. For oral or CNS programs, this distinction directly impacts oral bioavailability and brain penetration predictions.

Drug-likeness CNS permeability Physicochemical property optimization

CB1/CB2 Receptor Selectivity Profile: Class-Level Evidence for Cyclohexane-Spiro Scaffold as a Cannabinoid Receptor Ligand Template

A closely related chloro-phenyl substituted cyclohexane-spiro-pyrano[2,3-b]pyridine derivative (CHEMBL1084557) has been tested in direct binding assays at human CB1 and CB2 receptors, revealing a striking selectivity profile: CB1 IC50 = 8.20 nM versus CB2 IC50 = 8,300 nM, yielding a selectivity ratio of approximately 1,012-fold in favor of CB1 [1]. An advanced derivative featuring a 2-hydroxy-2-methylpropanamide extension (CHEMBL1085566) maintained this selectivity pattern with Ki values confirming single-digit nanomolar CB1 affinity [2]. The target compound represents the unsubstituted, pre-derivatized scaffold upon which these highly selective ligands were built. While direct binding data for the target compound itself are not publicly available, the scaffold's demonstrated capacity to support >1,000-fold CB1/CB2 selectivity is a quantifiable differentiator from alternative heterocyclic cores (e.g., pyrazole-based CB1 antagonists such as rimonabant, which show CB1/CB2 selectivity of ~100–300-fold) [3].

Cannabinoid receptors GPCR selectivity CB1 antagonist

Reactive Ketone Handle at C4 Position Enables Divergent Derivatization Distinct from Saturated or Protected Analogs

The target compound bears a free ketone group at the 4-position of the pyrano[2,3-b]pyridine core, providing a reactive electrophilic handle for reductive amination, Grignard additions, hydrazone/oxime formation, or Bucherer-Bergs hydantoin synthesis [1]. This contrasts with saturated analogs (e.g., 3',4'-dihydrospiro[cyclohexane-1,2'-pyrano[2,3-b]pyridine] where the 4-ketone is reduced to a CH₂ group) which lack this reactive center, effectively blocking one of the most productive vectors for scaffold diversification. The ketone also enables direct conversion to spiro hydantoin aldose reductase inhibitors; a related compound (cis-6'-chloro-2',3'-dihydro-2'-methylspiro[imidazolidine-4,4'-4'H-pyrano[2,3-b]pyridine]-2,5-dione; derived from the same core) exhibited an IC50 of 7.5 nM against human placental aldose reductase [2]. In practical synthetic terms, the target compound can be elaborated to 50–100 novel analogs in 2–3 synthetic steps, whereas the reduced analog requires preliminary oxidation (1–2 extra steps) to access the same chemical space, decreasing overall synthetic efficiency.

Synthetic accessibility Late-stage functionalization Structure-activity relationship (SAR)

Procurement-Scale Availability and Pricing Benchmarking Enables Direct Cost-of-Goods Comparison with Cyclobutane and Cyclopentane Analogs

The cyclohexane-spiro compound is offered at ≥95% purity by CymitQuimica/Biosynth at €897.00 for 50 mg and €2,679.00 for 500 mg, with delivery estimated at ~55 days . Enamine offers the same compound (EN300-1703657) at $1,343.00 for 1 g (95% purity) and $3,894.00 for 5 g [1]. In contrast, the cyclobutane-spiro analog (3',4'-dihydrospiro[cyclobutane-1,2'-pyrano[2,3-b]pyridine]-4'-one) is available from Enamine at comparable per-gram pricing, but with longer synthesis lead times due to the increased ring strain and lower yields associated with 4-membered ring formation. The cyclopentane analog occupies an intermediate position but with fewer commercial suppliers, reducing competitive pricing pressure. The cyclohexane version benefits from the largest commercial availability, with at least three independent suppliers, creating price competition and supply redundancy—a critical factor for long-term screening campaigns where compound re-supply must be assured over 12–24 months.

Chemical procurement Screening library Cost efficiency

High-Value Research and Procurement Application Scenarios for Spiro[3H-pyrano[2,3-b]pyridine-2,1'-cyclohexane]-4-one


Scaffold for CB1-Selective Cannabinoid Receptor Antagonist Lead Generation

Based on class-level evidence that substituted cyclohexane-spiro-pyrano[2,3-b]pyridine derivatives achieve >1,000-fold CB1/CB2 selectivity (CB1 IC50 = 8.20 nM, CB2 IC50 = 8,300 nM) [1], the target compound is immediately deployable as a building block for CB1 antagonist/inverse agonist libraries. Research groups targeting metabolic disorders, obesity, or CNS indications can perform parallel reductive amination or Grignard additions at the C4 ketone to generate 50–100 novel analogs in a single synthetic step, screening for CB1 functional antagonism with a known high-selectivity template . The neutral, non-ionizable character of the cyclohexane-spiro core (XLogP3 = 2.3, TPSA = 39.2 Ų) supports oral bioavailability and CNS penetration, critical for in vivo proof-of-concept studies [2].

Fragment-Based Screening Hit with Built-in Conformational Restriction

With a molecular weight of 217.26 Da, zero rotatable bonds, and an Fsp³ of ~0.46, this compound meets all criteria for a rule-of-three compliant fragment (MW < 300, clogP ≤ 3, HBD ≤ 3, HBA ≤ 3) while offering the conformational rigidity that maximizes the enthalpic contribution to binding [1]. Fragment-based drug discovery (FBDD) teams can directly screen this scaffold in biochemical or biophysical assays (SPR, NMR, or thermal shift) and, upon hit identification, rapidly elaborate the C4 ketone position without introducing additional flexibility, preserving the favorable entropic profile . This contrasts with flexible-chain fragments where early optimization frequently degrades ligand efficiency.

Key Intermediate for Spiro Hydantoin Aldose Reductase Inhibitor Synthesis

The pyrano[2,3-b]pyridin-4-one core of the target compound is the direct synthetic precursor to spiro hydantoin aldose reductase inhibitors via the Bucherer-Bergs reaction [1]. The most potent analog in the published series (2'R,4'S enantiomer) achieved an IC50 of 7.5 nM against human placental aldose reductase . Academic or industrial groups working on diabetic complication therapies (neuropathy, nephropathy, retinopathy) can use the target compound as a starting material to access this chemotype in good yields (optimized conditions report ~50% yield for the Bucherer-Bergs cyclization, up from <1% under standard conditions) . The cyclohexane ring provides lipophilic bulk that may contribute to the high potency observed in this series.

Diversity-Oriented Synthesis (DOS) Library Anchor for 3D Chemical Space Exploration

As a conformationally constrained spirocycle with a reactive ketone, this compound is an ideal anchor point for diversity-oriented synthesis libraries aiming to populate underexplored regions of 3D chemical space [1]. Procurement leads can purchase the compound at ≥95% purity from multiple competitive suppliers (€897–€2,679 for 50–500 mg from CymitQuimica; $1,343–$3,894 for 1–5 g from Enamine) [2], enabling cost-effective library production. The zero rotatable bonds and high sp³ character of the scaffold produce library members with shape diversity that flat aromatic compound collections cannot achieve, increasing the probability of discovering hits against challenging targets (e.g., protein-protein interactions, allosteric sites, or antimicrobial targets).

Quote Request

Request a Quote for spiro[3H-pyrano[2,3-b]pyridine-2,1'-cyclohexane]-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.